molecular formula C25H22N4O8 B613441 Fmoc-Dab(Dnp)-OH CAS No. 1263047-22-8

Fmoc-Dab(Dnp)-OH

Cat. No.: B613441
CAS No.: 1263047-22-8
M. Wt: 506,48 g/mole
InChI Key:
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Description

Fmoc-Dab(Dnp)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the α-amino group of 2,4-diaminobutyric acid (Dab), with a 2,4-dinitrophenyl (Dnp) group protecting the side-chain amino group. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

Mechanism of Action

Target of Action

Fmoc-Dab(Dnp)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized . The role of this compound is to facilitate the addition of the Dab (Diaminobutyric acid) amino acid to the peptide chain in a controlled manner .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of the peptide chain being synthesized . The Fmoc group acts as a protective group, preventing unwanted reactions during the synthesis process . Once the Dab amino acid has been added to the peptide chain, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

The peptides that are synthesized using this compound can have various effects on biochemical pathways, depending on their sequence and structure .

Pharmacokinetics

The peptides synthesized using this compound will have adme properties that depend on their specific structure and sequence .

Result of Action

The result of the action of this compound is the successful addition of the Dab amino acid to the peptide chain being synthesized . This allows for the controlled synthesis of peptides with specific sequences, which can then be used in various applications, from drug development to materials science .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can all affect the efficiency and success of the peptide synthesis . Therefore, careful control of the synthesis environment is necessary to ensure the successful action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Dnp)-OH typically involves the following steps:

    Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the side-chain amino group: The side-chain amino group is protected using the 2,4-dinitrophenyl (Dnp) group. This is done by reacting the Fmoc-protected amino acid with 2,4-dinitrofluorobenzene under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of 2,4-diaminobutyric acid are reacted with Fmoc chloride and 2,4-dinitrofluorobenzene under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dab(Dnp)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc and Dnp protecting groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Dnp is removed using a reducing agent like mercaptoethanol.

    Coupling Reactions: The deprotected amino groups can participate in peptide bond formation through coupling reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, mercaptoethanol for Dnp removal.

    Coupling: Carbodiimides (e.g., DCC or EDC) and coupling reagents like HOBt or HATU are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the desired application.

Scientific Research Applications

Fmoc-Dab(Dnp)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used in the synthesis of complex peptides and proteins, allowing for the incorporation of specific amino acid sequences and modifications.

    Drug Development: Modified peptides synthesized using this compound are used in the development of therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: The compound is used in the conjugation of peptides to other biomolecules, such as antibodies or nucleic acids, for diagnostic and therapeutic purposes.

    Material Science: this compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(Dnp)-OH: Similar to Fmoc-Dab(Dnp)-OH but with a different side-chain length.

    Fmoc-Orn(Dnp)-OH: Contains an ornithine residue instead of 2,4-diaminobutyric acid.

    Fmoc-Lys(Dnp)-OH: Contains a lysine residue with a longer side-chain.

Uniqueness

This compound is unique due to its specific side-chain length and the presence of both Fmoc and Dnp protecting groups. This combination allows for precise control over peptide synthesis and the incorporation of specific functional groups at desired positions within the peptide chain.

Properties

IUPAC Name

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWAVNNODKLBE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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